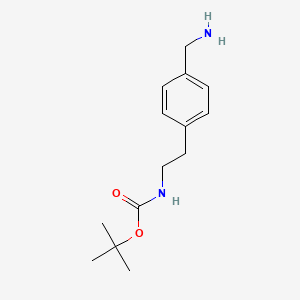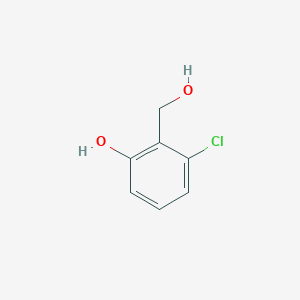
3-Chloro-2-(hydroxymethyl)phenol
Overview
Description
3-Chloro-2-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H7ClO2. It is a chlorinated derivative of phenol, characterized by the presence of a hydroxymethyl group (-CH2OH) and a chlorine atom attached to the benzene ring. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2-(hydroxymethyl)phenol . Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. Additionally, individual factors such as age, sex, health status, and genetic factors can influence its efficacy and potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Chloro-2-(hydroxymethyl)phenol involves the reduction of the corresponding aldehyde precursor. The aldehyde can be obtained through the reaction of phenol with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine in toluene . The reduction of the aldehyde to the hydroxymethyl group is typically carried out using sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of 2-(hydroxymethyl)phenol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: 3-Chloro-2-formylphenol or 3-Chloro-2-carboxyphenol.
Reduction: 2-(Hydroxymethyl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-(hydroxymethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound’s antimicrobial properties make it useful in studying the effects of disinfectants and preservatives on microbial growth.
Medicine: Research into its potential use as an antimicrobial agent in medical applications is ongoing.
Industry: It is used in the formulation of disinfectants, preservatives, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Cresols: Cresols are methylated derivatives of phenol and share similar antimicrobial properties.
2-(Hydroxymethyl)phenol: This compound lacks the chlorine atom but has similar chemical reactivity due to the presence of the hydroxymethyl group.
Uniqueness
3-Chloro-2-(hydroxymethyl)phenol is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in specific applications where both antimicrobial activity and chemical versatility are required.
Properties
IUPAC Name |
3-chloro-2-(hydroxymethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c8-6-2-1-3-7(10)5(6)4-9/h1-3,9-10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZWUVSCQYJWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
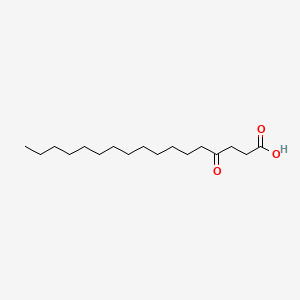
![5-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid](/img/structure/B3211852.png)



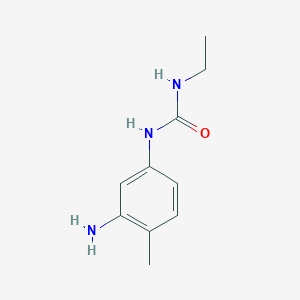

![1-[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]-3-[(1R,2R)-2-aminocyclohexyl]thiourea](/img/structure/B3211886.png)
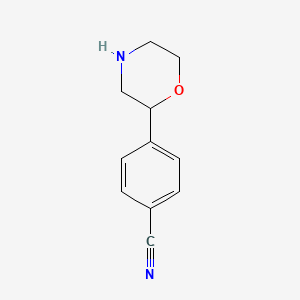

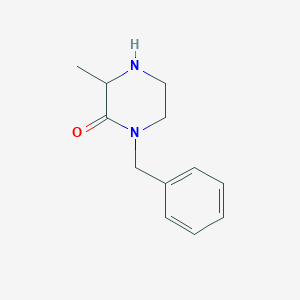

![7-Iodo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B3211904.png)
